molecular formula C21H27ClOS B2424015 4-{[4-(tert-butyl)benzyl]oxy}-6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene CAS No. 1005100-63-9

4-{[4-(tert-butyl)benzyl]oxy}-6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene

Cat. No.: B2424015
CAS No.: 1005100-63-9
M. Wt: 362.96
InChI Key: YENHYTINCMYKIP-UHFFFAOYSA-N
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Description

4-{[4-(tert-butyl)benzyl]oxy}-6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene is a useful research compound. Its molecular formula is C21H27ClOS and its molecular weight is 362.96. The purity is usually 95%.
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Biological Activity

The compound 4-{[4-(tert-butyl)benzyl]oxy}-6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene is a member of the thiochromene class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C21H27ClOS
  • Molecular Weight : 362.96 g/mol
  • CAS Number : Not specified in the sources but can be referenced through chemical databases.

Anticancer Activity

Research indicates that compounds with a thiochromene backbone exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For instance, studies have shown that thiochromene derivatives can trigger caspase-dependent pathways leading to cell death. Specifically, they interact with tubulin at colchicine binding sites, inhibiting microtubule polymerization and subsequently causing G2/M phase cell cycle arrest .

Case Study: Apoptosis Induction

A study by Anthony et al. (2007) demonstrated that certain 4H-chromene analogs induce apoptosis by activating caspase-3/7 pathways. The results indicated a substantial reduction in cell invasion and migration in treated cancer cells .

Antimicrobial Activity

Thiochromene derivatives also display antimicrobial properties. Research has highlighted their effectiveness against various bacterial strains, suggesting potential use in treating infections. The exact mechanisms remain under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Antidiabetic Properties

Emerging studies suggest that compounds similar to this compound may possess antidiabetic effects. These effects are likely mediated through the modulation of insulin signaling pathways and enhancement of glucose uptake in peripheral tissues .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiochromene derivatives. Modifications at specific positions on the thiochromene ring can enhance potency and selectivity for various biological targets:

Modification Effect
Substitution at C6Increases anticancer activity
Tert-butyl groupEnhances lipophilicity and bioavailability
Chlorine atom at C6Potentially increases antimicrobial activity

Recent Studies

  • Antitumor Mechanisms : A comprehensive review highlighted that many 2H/4H-chromenes induce apoptosis through multiple pathways, including mitochondrial dysfunction and oxidative stress .
  • Antimicrobial Efficacy : Another study reported that certain thiochromene derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents .
  • Diabetes Management : Research indicates that thiochromenes may improve insulin sensitivity and glucose metabolism in diabetic models, showcasing their therapeutic potential beyond oncology .

Properties

IUPAC Name

4-[(4-tert-butylphenyl)methoxy]-6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClOS/c1-14-11-19(18-12-17(22)9-10-20(18)24-14)23-13-15-5-7-16(8-6-15)21(2,3)4/h5-10,12,14,18-20H,11,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENHYTINCMYKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C=C(C=CC2S1)Cl)OCC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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